

A Technical Guide to the Commercial Landscape and Application of Adenosine-d2

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Compound of Interest

Compound Name: Adenosine-d2

Cat. No.: B15569629

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability of **Adenosine-d2**, a crucial tool for a wide range of research applications. Detailed information on suppliers, product specifications, and relevant experimental protocols is presented to assist researchers in sourcing and effectively utilizing this stable isotope-labeled compound.

Commercial Suppliers and Availability of Adenosine-d2

Adenosine-d2 (CAS No. 82741-17-1), the deuterated form of Adenosine, is available from several reputable chemical suppliers. The following tables summarize the product offerings from key vendors, providing a comparative overview of their specifications.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Appearance	Storage
MedchemExpress	Adenosine-d2	HY-B0228S6	99.56% [1]	5 mg, 10 mg, 50 mg, 100 mg	White to off-white solid	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. [1]
Clinivex	Adenosine-5',5"-d2	RCLS2L102182	Not specified	Available by mg quantity	Not specified	Recommended storage conditions on product label and Certificate of Analysis (COA). Generally, store in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified. [2]

Cayman Chemical	Adenosine	21232	≥98%	10 mg, 50 mg, 100 mg	A crystalline solid	-20°C[3]
Santa Cruz Biotechnology	Adenosine A Receptor Inhibitors	Not applicable for Adenosine-d2 directly	Not applicable	Not applicable	Not applicable	Not applicable

Note: While Cayman Chemical and Santa Cruz Biotechnology are prominent suppliers of related compounds, their direct listing for **Adenosine-d2** was not as explicit as MedchemExpress and Clinivex in the conducted search. Researchers are advised to visit the suppliers' websites for the most current information.

Physicochemical Properties

Property	Value	Source
CAS Number	82741-17-1	[1][2]
Molecular Formula	C ₁₀ H ₁₁ D ₂ N ₅ O ₄	[2]
Molecular Weight	269.26	[2]

Experimental Protocols: Utilizing Adenosine-d2 as an Internal Standard

Adenosine-d2 is primarily employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]

General Protocol for Quantitative Analysis of Adenosine in Biological Matrices using LC-MS/MS

This protocol outlines a typical workflow for the quantification of adenosine in a biological sample (e.g., plasma, cell lysate) using **Adenosine-d2** as an internal standard.

1. Preparation of Stock and Working Solutions:

- Analyte (Adenosine) Stock Solution: Prepare a 1 mg/mL stock solution of adenosine in a suitable solvent (e.g., methanol or DMSO).
- Internal Standard (**Adenosine-d2**) Stock Solution: Prepare a 1 mg/mL stock solution of **Adenosine-d2** in the same solvent as the analyte.
- Working Solutions: Prepare a series of calibration standards by serially diluting the adenosine stock solution to achieve a range of known concentrations. Prepare a working solution of **Adenosine-d2** at a fixed concentration.

2. Sample Preparation:

- To a known volume of the biological sample, add a precise volume of the **Adenosine-d2** internal standard working solution.
- Perform a sample clean-up procedure to remove proteins and other interfering substances. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile).
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

3. LC-MS/MS Analysis:

- Inject the reconstituted sample onto the LC-MS/MS system.
- Separate the analyte and internal standard from other matrix components using a suitable analytical column and mobile phase gradient.
- Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for adenosine and **Adenosine-d2** will need to be optimized. For adenosine, a common transition is m/z 268.2 \rightarrow 136.1.[\[6\]](#)[\[7\]](#)

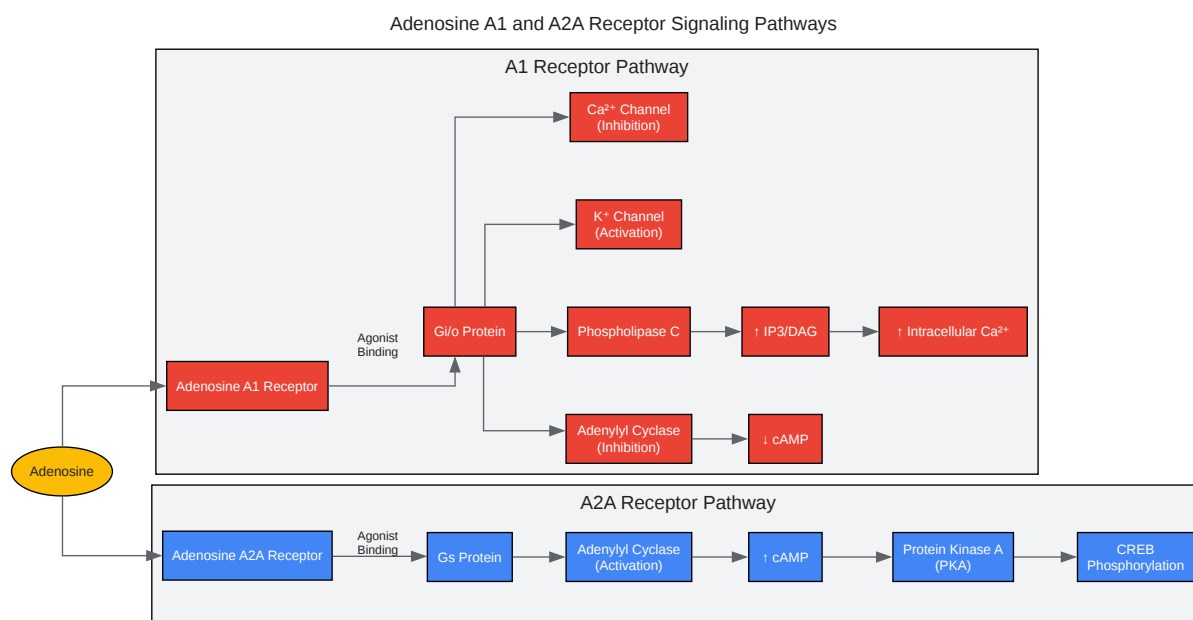
4. Data Analysis:

- Integrate the peak areas of the analyte (adenosine) and the internal standard (**Adenosine-d2**) for each sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
- Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[8] The signaling cascades initiated by A1 and A2A receptors are particularly well-characterized.



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Caption: Adenosine A1 and A2A Receptor Signaling Pathways.

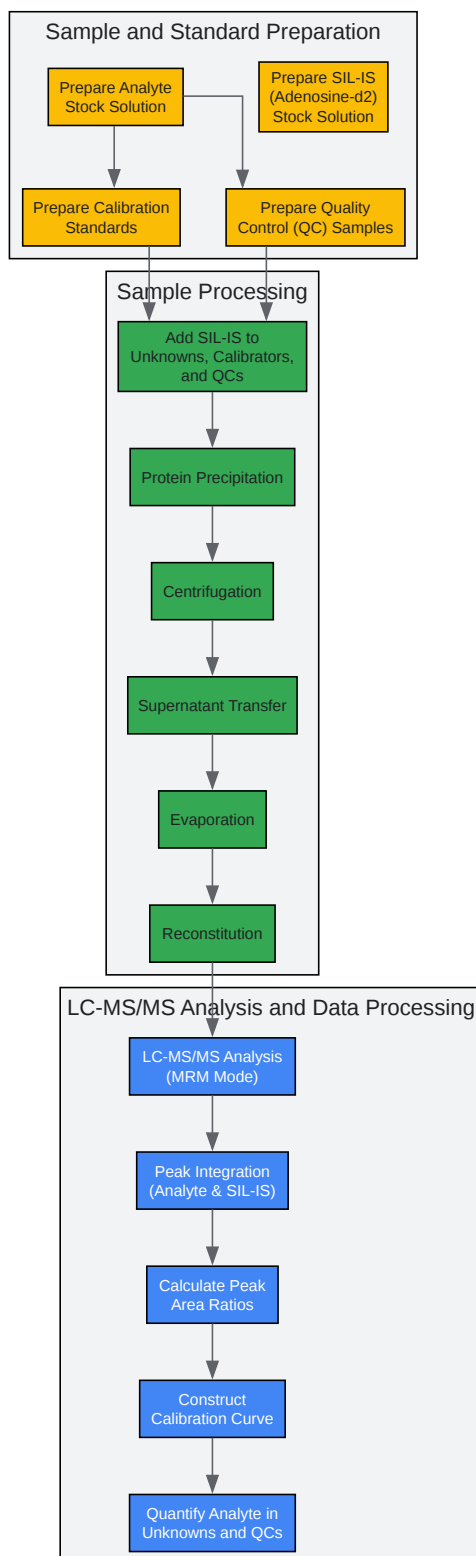
Activation of the A1 receptor, typically coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] It can also activate phospholipase C (PLC), leading to an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium.[10] In contrast, the A2A receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP.[9] This rise in cAMP activates Protein Kinase A (PKA), which then

phosphorylates downstream targets such as the cAMP response element-binding protein (CREB).[11]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte in a biological matrix using a stable isotope-labeled internal standard like **Adenosine-d2**.

Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

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Caption: Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard.

This workflow highlights the key steps from initial solution preparation through sample processing and instrumental analysis to the final data processing and quantification, emphasizing the central role of the stable isotope-labeled internal standard in achieving reliable results.[4][5]

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